5-Ethyl-5-methyl-2-phenyl-1,3-dioxane
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Overview
Description
5-Ethyl-5-methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl, methyl, and phenyl groups in this compound makes it unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-methyl-2-phenyl-1,3-dioxane typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method includes using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 1,3-dioxanes often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-5-methyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO₄ or OsO₄.
Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes.
Scientific Research Applications
5-Ethyl-5-methyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methyl-2-phenyl-1,3-dioxane involves its interaction with various molecular targets. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . It can also participate in acetalization and ketalization reactions, providing stability against nucleophiles and bases .
Comparison with Similar Compounds
- 5-Methyl-5-allyloxycarbonyl-1,3-dioxane-2-one
- 5-Ethyl-1,3-dioxane-5-methanol
- 5,5-Dimethyl-1,3-dioxane-2-one
Uniqueness: 5-Ethyl-5-methyl-2-phenyl-1,3-dioxane is unique due to the presence of both ethyl and phenyl groups, which can influence its reactivity and stability. This makes it a valuable compound for specific synthetic applications where these functional groups are advantageous.
Properties
CAS No. |
24571-28-6 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-ethyl-5-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C13H18O2/c1-3-13(2)9-14-12(15-10-13)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
InChI Key |
MBKJEZDFMQCTFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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